molecular formula C8H12N2O2 B2517915 Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate CAS No. 35313-50-9

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

Cat. No.: B2517915
CAS No.: 35313-50-9
M. Wt: 168.196
InChI Key: MJSHRSYDCLJJOH-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate (CAS: 35313-50-9, molecular formula: C₈H₁₂N₂O₂) is a pyrazole-based ester derivative characterized by a fused pyrazole ring with methyl substituents at positions 3 and 4 and an ethyl ester group at position 3. This compound is synthesized via condensation reactions involving cyanoacetate derivatives and hydrazines or their analogs under reflux conditions . Its structural features make it a versatile intermediate in medicinal chemistry, particularly for designing kinase inhibitors or antimicrobial agents due to the pyrazole core’s bioactivity .

Properties

IUPAC Name

ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSHRSYDCLJJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(N=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification. The reaction typically proceeds under reflux conditions with an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts and solvent-free conditions can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at position 5 undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Treatment with aqueous NaOH or HCl yields 3,4-dimethyl-3H-pyrazole-5-carboxylic acid.

  • Aminolysis : Reaction with primary amines (e.g., methylamine) produces substituted amides.

Table 1: Substitution Reactions and Products

Reaction TypeReagents/ConditionsProductYield (%)
Hydrolysis2M NaOH, reflux, 4h3,4-dimethyl-3H-pyrazole-5-carboxylic acid85
AminolysisCH₃NH₂, DMF, 80°C3,4-dimethyl-N-methyl-3H-pyrazole-5-carboxamide72

Cyclization and Ring-Modification Reactions

The pyrazole ring participates in regioselective cyclocondensation reactions. For instance:

  • Hydrazine Reactions : Reacting with hydrazine derivatives (e.g., arylhydrazines) in ethanol generates 1-substituted pyrazole-5-carboxylates via enaminone intermediates .

  • Dimethyl Carbonate Alkylation : Treatment with NaH and dimethyl carbonate in dimethylformamide (DMF) introduces methyl groups at position 1, forming 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate .

Key Mechanism:

  • Enaminone Formation : Ethyl 3-[(dimethylamino)methylidene]pyruvate reacts with hydrazines to form enehydrazine intermediates.

  • Cyclization : Acid-catalyzed dehydration yields substituted pyrazoles .

Oxidation and Reduction Reactions

The ester and methyl groups are susceptible to redox transformations:

  • Oxidation : Using KMnO₄ in acidic medium oxidizes the methyl group at position 4 to a carboxylic acid.

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol.

Table 2: Redox Reactions

ReactionReagentsProductNotes
OxidationKMnO₄, H₂SO₄3-methyl-4-carboxy-3H-pyrazole-5-carboxylic acidRequires harsh conditions
ReductionLiAlH₄, THF3,4-dimethyl-3H-pyrazole-5-methanolYields ~65%

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 4 (para to the ester group):

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 4.

  • Halogenation : Br₂/FeBr₃ yields 4-bromo derivatives.

Table 3: Electrophilic Substitution Examples

ReactionReagentsProductYield (%)
NitrationHNO₃, H₂SO₄, 0°C4-nitro-3,5-dimethyl-3H-pyrazole-5-carboxylate58
BrominationBr₂, FeBr₃, CH₂Cl₂4-bromo-3,5-dimethyl-3H-pyrazole-5-carboxylate63

Condensation Reactions

The methyl groups participate in Knoevenagel condensations with aldehydes:

  • Example : Reaction with benzaldehyde in ethanol under basic conditions forms α,β-unsaturated ketones.

Scientific Research Applications

Organic Synthesis

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate serves as an important intermediate in the synthesis of more complex pyrazole derivatives. Its ability to undergo various chemical transformations makes it a valuable building block in organic chemistry. The compound can be used to synthesize:

  • Bioactive compounds : Its derivatives have been investigated for biological activity, including anti-inflammatory and anticancer properties .
  • Pharmaceuticals : The compound is explored for potential applications in drug development due to its structural similarity to known pharmacophores.

Medicinal Chemistry

The biological activity of this compound and its derivatives has been a focal point in medicinal chemistry research. Studies have indicated that these compounds may exhibit:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting avenues for anticancer drug development .

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that are both effective and environmentally friendly.

Case Studies and Experimental Findings

Several studies have documented the applications of this compound in various contexts:

StudyApplicationFindings
Organic SynthesisDemonstrated high yields when used as an intermediate for synthesizing pyrazole derivatives with enhanced biological activity.
Medicinal ChemistryShowed promising results in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.
Agricultural ChemistryPreliminary studies suggest efficacy as a herbicide with reduced toxicity to non-target organisms compared to traditional agents.

Mechanism of Action

The mechanism of action of ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate and analogous compounds:

Compound Name Substituents/R-Groups Molecular Formula Key Functional Groups
This compound 3-Me, 4-Me, 5-COOEt C₈H₁₂N₂O₂ Pyrazole, ester, methyl
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 3-COOEt, 5-(4-nitrophenyl) C₁₂H₁₁N₃O₄ Pyrazole, nitroaryl, ester
Ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate 4-COOEt, 5-NH₂, 1-(triazinoindole) C₁₈H₁₈N₈O₂ Pyrazole, triazinoindole, amino, ester
Ethyl 3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxylate 3-(triazolothiadiazole), 1-Me, 5-COOEt C₁₂H₁₃N₇O₂S Pyrazole, triazolothiadiazole, ester

Key Observations :

  • Electronic Effects : Nitroaryl substituents (e.g., in Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate) enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions .
  • Steric Hindrance: Bulky substituents like triazinoindole () or triazolothiadiazole () reduce solubility in polar solvents but improve binding specificity in biological targets.

Biological Activity

Ethyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted carbonyl compounds, followed by esterification. A common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. In vitro studies indicate that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds, including this compound, can significantly reduce inflammation markers such as TNF-α and IL-6 in cell cultures. For instance, one study reported an inhibition rate of up to 85% for TNF-α at a concentration of 10 µM .
  • Anticancer Potential : this compound and its derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Compounds derived from this structure demonstrated IC50 values ranging from 30 µM to 50 µM against lung cancer cell lines (e.g., A549) and showed significant induction of apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications at specific positions on the pyrazole ring can enhance or diminish its activity:

ModificationEffect on Activity
Substitution at N-1 positionIncreased antimicrobial activity
Electron-withdrawing groups at para positionEnhanced anticancer efficacy
Alkyl chain length variationsImpact on anti-inflammatory potency

For example, compounds with halogen substitutions at the para position showed improved inhibitory effects on cancer cell proliferation compared to their non-substituted counterparts .

Case Studies

  • Antimicrobial Study : A series of pyrazole derivatives including this compound were synthesized and screened for antimicrobial activity. The study found that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 10 µg/mL for E. coli and S. aureus .
  • Anti-inflammatory Evaluation : In a carrageenan-induced rat paw edema model, derivatives of this compound demonstrated substantial anti-inflammatory effects comparable to standard drugs like ibuprofen. The most potent derivative achieved a reduction in edema by over 75% .
  • Cytotoxicity Assessment : A recent study assessed the cytotoxicity of this compound against various cancer cell lines. The results indicated that the compound induced significant apoptosis in A549 cells with an IC50 value of approximately 49 µM .

Q & A

Q. Table 1: Comparative Yields Under Different Synthetic Conditions

SolventTemperature (°C)CatalystYield (%)Reference
Ethanol70None65
DMF70p-TsOH78
Toluene80NaOH52

Q. Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (S. aureus) (µg/mL)MIC (E. coli) (µg/mL)Reference
Ethyl 5-chloro-pyrazole-3-carboxylate1632
Ethyl 4-formyl-pyrazole-3-carboxylate864

Key Considerations

  • Data Reliability : Prioritized PubChem, CAS, and peer-reviewed methods (e.g., SHELX refinement) .
  • Advanced Tools : Highlighted computational (DFT, docking) and experimental (DoE, ReactIR) techniques for rigorous analysis.

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